molecular formula C18H21N3O6S B11002608 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11002608
M. Wt: 407.4 g/mol
InChI Key: BWYZXQGOUDKCCE-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

The compound features a pyridazinone core with a substituted phenyl group and a tetrahydrothiophene moiety. Its complex structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Substitution Reactions:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the sulfur atom.

    Reduction: Reduction of the pyridazinone ring or the carbonyl group.

    Substitution: Alkyl or aryl substitution reactions.

    Common Reagents: Alkyl halides, reducing agents, and Lewis acids.

    Major Products: Various derivatives with altered substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.

    Biological Studies: Used to explore interactions with enzymes, receptors, or proteins.

    Industry: Limited industrial applications; mainly research-oriented.

Mechanism of Action

    Targets: Likely interacts with specific enzymes or receptors.

    Pathways: Further studies needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

While this compound’s uniqueness lies in its intricate structure, exploring its analogs can provide valuable insights

Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C18H21N3O6S/c1-26-15-5-3-12(9-16(15)27-2)14-4-6-18(23)21(20-14)10-17(22)19-13-7-8-28(24,25)11-13/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,19,22)

InChI Key

BWYZXQGOUDKCCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCS(=O)(=O)C3)OC

Origin of Product

United States

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